molecular formula C17H16N2O2 B12868741 (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone

(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone

Katalognummer: B12868741
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: MJVQARZQTSHTKN-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a benzyl group and an oxazoline ring

Vorbereitungsmethoden

The synthesis of (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazoline ring followed by the introduction of the benzyl group and the pyridine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Analyse Chemischer Reaktionen

(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and pyridine rings can undergo substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone include other pyridine and oxazoline derivatives. What sets this compound apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Some similar compounds include:

  • (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)methanol
  • (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propanone

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Eigenschaften

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

1-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]ethanone

InChI

InChI=1S/C17H16N2O2/c1-12(20)15-8-5-9-16(19-15)17-18-14(11-21-17)10-13-6-3-2-4-7-13/h2-9,14H,10-11H2,1H3/t14-/m0/s1

InChI-Schlüssel

MJVQARZQTSHTKN-AWEZNQCLSA-N

Isomerische SMILES

CC(=O)C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3

Kanonische SMILES

CC(=O)C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.